An In-Depth Technical Guide to Potassium 2-(2,2,2-trifluoroethoxy)acetate: Structure, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to Potassium 2-(2,2,2-trifluoroethoxy)acetate: Structure, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of Potassium 2-(2,2,2-trifluoroethoxy)acetate, a fluorinated organic salt of increasing interest to researchers and professionals in the field of drug development. We will delve into its molecular structure, outline a robust synthetic pathway, detail methods for its structural characterization, and explore the rationale behind its application in medicinal chemistry.
Introduction: The Strategic Role of Fluorination in Modern Pharmaceuticals
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The trifluoroethoxy moiety, in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity of a drug candidate. Potassium 2-(2,2,2-trifluoroethoxy)acetate serves as a key building block for incorporating this valuable functional group into more complex pharmaceutical intermediates. Its structure combines the advantageous properties of the trifluoroethoxy group with the utility of a carboxylate salt, making it a versatile reagent in organic synthesis.
Physicochemical Properties and Structural Attributes
Potassium 2-(2,2,2-trifluoroethoxy)acetate is the potassium salt of 2-(2,2,2-trifluoroethoxy)acetic acid. The presence of the highly electronegative fluorine atoms in the ethoxy group significantly influences the electronic properties of the entire molecule.
| Property | Value | Source |
| Chemical Name | potassium 2-(2,2,2-trifluoroethoxy)acetate | [1] |
| CAS Number | 1007036-34-1 | [1] |
| Molecular Formula | C4H4F3KO3 | |
| Molecular Weight | 196.17 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Below is a diagram illustrating the chemical structure of Potassium 2-(2,2,2-trifluoroethoxy)acetate.
Caption: Structure of Potassium 2-(2,2,2-trifluoroethoxy)acetate.
Synthesis and Mechanism
The synthesis of Potassium 2-(2,2,2-trifluoroethoxy)acetate is a two-step process. First, the parent acid, 2-(2,2,2-trifluoroethoxy)acetic acid, is synthesized via a Williamson ether synthesis. This is followed by a simple acid-base neutralization to yield the desired potassium salt.
Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)acetic acid
This synthesis involves the reaction of a sodium alkoxide with an alkyl halide. Specifically, sodium 2,2,2-trifluoroethoxide is reacted with ethyl chloroacetate. The resulting ester is then hydrolyzed to the carboxylic acid.
Reaction Mechanism: The Williamson ether synthesis proceeds via an S_N2 mechanism. The alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2]
Caption: Synthetic workflow for Potassium 2-(2,2,2-trifluoroethoxy)acetate.
Experimental Protocol:
-
Formation of Sodium 2,2,2-trifluoroethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Williamson Ether Synthesis: To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add ethyl chloroacetate (1.0 equivalent) dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation of the Ester: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,2,2-trifluoroethoxy)acetate. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis to 2-(2,2,2-trifluoroethoxy)acetic acid
The purified ester is then hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification.
Experimental Protocol:
-
Saponification: Dissolve the purified ethyl 2-(2,2,2-trifluoroethoxy)acetate in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux until the ester is completely consumed (monitored by TLC or GC-MS).
-
Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 2-(2,2,2-trifluoroethoxy)acetic acid as a solid or oil.
Step 3: Formation of Potassium 2-(2,2,2-trifluoroethoxy)acetate
The final step is a straightforward neutralization of the carboxylic acid with a potassium base.
Experimental Protocol:
-
Neutralization: Dissolve the 2-(2,2,2-trifluoroethoxy)acetic acid in a suitable solvent such as methanol or ethanol. To this solution, add a stoichiometric amount (1.0 equivalent) of potassium hydroxide or potassium carbonate dissolved in a minimal amount of water.
-
Isolation of the Salt: Stir the solution at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the crude potassium 2-(2,2,2-trifluoroethoxy)acetate. The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Structural Elucidation and Characterization
The identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-(2,2,2-trifluoroethoxy)acetic acid would be expected to show a quartet for the methylene group adjacent to the trifluoromethyl group (due to coupling with the three fluorine atoms), a singlet for the methylene group adjacent to the carboxyl group, and a broad singlet for the acidic proton of the carboxyl group. In the potassium salt, the acidic proton signal will be absent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methylene carbons, the carbonyl carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(2,2,2-trifluoroethoxy)acetic acid will show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.[3][4] A strong C=O stretching absorption will be observed around 1710-1760 cm⁻¹.[3][4] The C-F bonds will exhibit strong absorptions in the 1000-1300 cm⁻¹ region. Upon formation of the potassium salt, the broad O-H stretch will disappear, and the C=O stretch will shift to a lower wavenumber (typically 1550-1650 cm⁻¹), corresponding to the carboxylate anion.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode for 2-(2,2,2-trifluoroethoxy)acetic acid will show a prominent peak for the deprotonated molecule [M-H]⁻. The fragmentation pattern may show loss of CO₂ from the parent ion.
Applications in Drug Development
The incorporation of the 2-(2,2,2-trifluoroethoxy)acetyl moiety into drug candidates can impart several beneficial properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Increased Lipophilicity: The trifluoroethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby acidic or basic centers, which can be used to fine-tune the ionization state of a drug at physiological pH.
A notable example of a drug containing a related structural motif is Flecainide , an antiarrhythmic agent.[5][6][7] The synthesis of Flecainide involves the key intermediate 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, highlighting the importance of the trifluoroethoxy group in this class of compounds.[5][6][7] The 2-(2,2,2-trifluoroethoxy)acetyl group can be found in various patented compounds being investigated for a range of therapeutic areas, including as enzyme inhibitors and receptor modulators.
Safety and Handling
Potassium 2-(2,2,2-trifluoroethoxy)acetate is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Potassium 2-(2,2,2-trifluoroethoxy)acetate is a valuable and versatile building block for the synthesis of complex fluorinated molecules for the pharmaceutical industry. Its synthesis, while requiring careful execution, is based on well-established organic reactions. The strategic incorporation of the 2-(2,2,2-trifluoroethoxy)acetyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for more effective and safer medicines continues to grow, the use of fluorinated building blocks like Potassium 2-(2,2,2-trifluoroethoxy)acetate is expected to become even more prevalent in drug discovery and development.
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